molecular formula C6H8F3N3 B6145929 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine CAS No. 1374829-59-0

5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Cat. No.: B6145929
CAS No.: 1374829-59-0
M. Wt: 179.1
InChI Key:
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Description

5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a trifluoroethyl group attached to the nitrogen atom of the pyrazole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine typically involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with 2,2,2-trifluoroethylamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Pyrazole derivatives with oxidized functional groups.

    Reduction: Reduced forms of the pyrazole compound.

    Substitution: Pyrazole derivatives with substituted functional groups.

Scientific Research Applications

5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and anticancer properties.

    Agrochemicals: It is used as an intermediate in the synthesis of pesticides and herbicides, contributing to the development of more effective and environmentally friendly agrochemicals.

    Material Science: The compound is explored for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound is believed to exert its effects by binding to and modulating the activity of enzymes or receptors involved in inflammatory and cancer pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid methyl ester
  • 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid ethyl ester
  • 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug discovery and other scientific research applications.

Properties

CAS No.

1374829-59-0

Molecular Formula

C6H8F3N3

Molecular Weight

179.1

Purity

95

Origin of Product

United States

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